N-(oxolan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(oxolan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a thieno[2,3-d]pyrimidine core with an oxolan-2-ylmethyl and phenyl substituent, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable palladium catalyst.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the thieno[2,3-d]pyrimidine core with an oxolan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also feature a fused pyrimidine ring and have shown potential in anticancer research.
Uniqueness
N-(oxolan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group enhances its solubility and bioavailability, while the phenyl group contributes to its binding affinity and specificity towards molecular targets.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-5-12(6-3-1)14-10-22-17-15(14)16(19-11-20-17)18-9-13-7-4-8-21-13/h1-3,5-6,10-11,13H,4,7-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFSQXMTQSPKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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